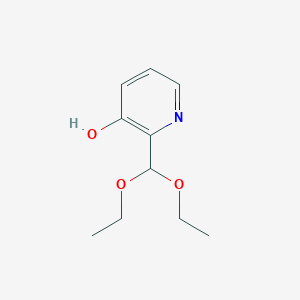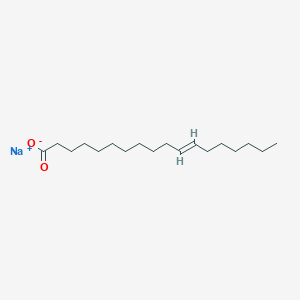![molecular formula C12H17NO3 B3076921 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1042588-29-3](/img/structure/B3076921.png)
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Übersicht
Beschreibung
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a phenolic compound characterized by the presence of methoxy groups at positions 2 and 6, and an amino-methyl group attached to a prop-2-en-1-yl chain at position 4 of the phenol ring
Wirkmechanismus
Target of Action
It is known to be a member of phenols and methoxybenzenes , which are often involved in various biological processes.
Mode of Action
Phenolic compounds are generally known for their antioxidant activity , which involves the donation of an electron to neutralize free radicals.
Biochemical Pathways
The compound can be useful in the study of lignin pyrolysis products . Lignin fragments released in the process belong to monophenolic compounds and dimer fractions
Pharmacokinetics
The molecular weight of the compound is 1942271 , which is within the range that generally allows for good bioavailability.
Result of Action
Given its potential antioxidant activity , it may help in neutralizing harmful free radicals and reducing oxidative stress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect the compound’s boiling point .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxyphenol and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The amino-methyl group can participate in substitution reactions with various electrophiles.
Addition: The prop-2-en-1-yl chain can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Addition: Nucleophiles such as amines or thiols can add to the prop-2-en-1-yl chain.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-4-allylphenol: Similar structure but with an allyl group instead of an amino-methyl group.
2,6-Dimethoxy-4-propenylphenol: Similar structure but with a propenyl group instead of an amino-methyl group.
4-Allyl-2,6-dimethoxyphenol: Similar structure but with an allyl group at position 4.
Uniqueness
2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is unique due to the presence of the amino-methyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets and enables diverse chemical reactivity.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h4,6-7,13-14H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDGJBJAUXRWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
amine](/img/structure/B3076854.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)





![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)



